Colchicoinamide, N-Methyl-
Description
Contextualization within the Benzo[a]heptalene Alkaloid Family
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net This class is further categorized based on their chemical structures. Colchicine (B1669291) and its derivatives, including Colchicoinamide, N-Methyl-, are classified as tropolone (B20159) alkaloids due to the presence of a tropolone ring in their structure. smolecule.com More specifically, they belong to the benzo[a]heptalene family, which is defined by a fused benzene (B151609) ring and a seven-membered heptalene (B1236440) ring system. nih.gov
The defining feature of Colchicoinamide, N-Methyl- is the N-methylation of the amide side chain, a modification that can significantly influence the compound's chemical and biological properties compared to its parent compound, colchicine. nih.gov
Academic Significance and Contemporary Research Directions
The academic significance of Colchicoinamide, N-Methyl- is intrinsically linked to the extensive research on colchicine. Colchicine is a well-documented anti-inflammatory agent and an inhibitor of microtubule polymerization. These properties have led to its use in the treatment of gout and familial Mediterranean fever. However, the therapeutic use of colchicine is limited by its narrow therapeutic index and significant toxicity.
This has spurred research into the synthesis of colchicine derivatives with the aim of improving therapeutic efficacy and reducing toxicity. Contemporary research on compounds like Colchicoinamide, N-Methyl- is focused on several key areas:
Anti-inflammatory Properties: Investigating whether the N-methylation affects the known anti-inflammatory activity of the colchicine scaffold, potentially offering a better therapeutic window. nih.gov
Cholinesterase Inhibition: Preliminary research suggests that N-methylation may enhance cholinesterase inhibitory activity. nih.gov This opens up avenues for exploring its potential in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a therapeutic strategy.
Antimicrobial Activity: Early studies indicate potential antimicrobial properties against various pathogens, a research area of growing importance due to antibiotic resistance. nih.gov
Chemical Synthesis: The compound serves as a model for developing new synthetic methodologies and as a building block for creating more complex molecules in medicinal chemistry. nih.gov
Detailed Research Findings
While specific, quantitative experimental data for Colchicoinamide, N-Methyl- is not widely available in publicly accessible literature, its expected biological activities can be inferred from its structural similarity to colchicine and other N-methylated derivatives. The following table summarizes the key research areas and the type of data that would be sought in experimental studies.
| Research Area | Expected Biological Activity | Type of Data (Hypothetical) |
| Anti-inflammatory Activity | Inhibition of neutrophil migration and reduction of inflammatory mediators. nih.gov | IC50 values for cytokine release inhibition; in vivo efficacy in animal models of inflammation. |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). nih.gov | IC50 values from Ellman's assay or similar methods. |
| Antimicrobial Activity | Inhibition of bacterial or fungal growth. nih.gov | Minimum Inhibitory Concentration (MIC) values against various microbial strains. |
| Cytotoxicity | Inhibition of cancer cell line proliferation. | IC50 values against a panel of human cancer cell lines. |
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. For example, in cholinesterase inhibition assays, the IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12(25)24-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(23-2)18(26)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,26)(H,24,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLGIGBTKMQSA-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115945 | |
| Record name | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-80-4 | |
| Record name | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchicine, 10-demethoxy-10-methylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Biosynthetic Pathways of Colchicoinamide, N Methyl
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of colchicinoids is a testament to the sophisticated chemical machinery within plants like Colchicum autumnale and Gloriosa superba. The journey to N-Methylcolchicoinamide begins with simple amino acid precursors and proceeds through a cascade of enzymatic reactions.
The backbone of Colchicoinamide, N-Methyl- is assembled from the amino acids phenylalanine and tyrosine. nih.gov A series of enzymatic modifications, including hydroxylation, methylation, and condensation, lead to the formation of the key intermediate (S)-autumnaline. nih.gov The biosynthesis of colchicine (B1669291) involves a crucial ring expansion step catalyzed by a unique cytochrome P450 enzyme, which transforms the 1,4-cyclohexadiene (B1204751) ring of O-methylandrocymbine into the tropolone (B20159) ring found in N-formyldemecolcine, a direct precursor to colchicine. acs.org
The final steps in the biosynthesis of colchicine involve the conversion of N-formyldemecolcine. bohrium.com It is at this late stage of the pathway that the N-acetyl group of colchicine is formed. For the biosynthesis of N-Methylcolchicoinamide, a similar enzymatic process would be expected, albeit with a final N-methylation step.
| Enzyme Class | Role in Colchicinoid Biosynthesis |
| Cytochrome P450s | Catalyze key hydroxylation and ring expansion reactions. acs.org |
| Methyltransferases | Involved in the methylation of hydroxyl groups on the aromatic rings. beilstein-journals.org |
| Decarboxylases | Remove carboxyl groups from amino acid precursors. bohrium.com |
| Amine Oxidases | Catalyze the oxidative deamination of amines. d-nb.info |
N-methylation is a common modification in alkaloid biosynthesis, often occurring as a final tailoring step that can significantly alter the biological activity of a molecule. nih.gov In the context of N-Methylcolchicoinamide, an N-methyltransferase enzyme would be responsible for adding a methyl group to the amide nitrogen. This enzymatic reaction typically utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. beilstein-journals.org
The timing of this N-methylation is crucial. It could potentially occur on the colchicine backbone itself or on an earlier intermediate. The substrate specificity of the involved N-methyltransferase would determine the precise point at which this modification takes place. researchgate.net
Chemical Synthesis Methodologies and Strategies
The laboratory synthesis of colchicinoids provides a versatile platform for creating novel derivatives, including N-Methylcolchicoinamide. These multi-step syntheses allow for precise control over the molecular structure.
The total synthesis of colchicine has been a long-standing challenge in organic chemistry, with numerous strategies developed to construct its unique 6-7-7 tricyclic core. acs.org These routes often involve complex cycloaddition reactions and careful manipulation of functional groups.
To synthesize N-Methylcolchicoinamide, a common approach would be to first synthesize colchicine or a close derivative and then perform a targeted N-methylation of the acetamido group. Alternatively, the N-methylamido moiety could be introduced earlier in the synthesis by using an N-methylated building block. The synthesis of various colchicine analogs has demonstrated the feasibility of modifying the C-7 side chain. qu.edu.qa
| Synthetic Strategy | Key Features |
| Total Synthesis | Construction of the entire molecule from simple starting materials. acs.org |
| Semisynthesis | Modification of naturally sourced colchicine. qu.edu.qa |
| Convergent Synthesis | Synthesis of different parts of the molecule separately before joining them. |
The efficiency and selectivity of chemical reactions are highly dependent on the chosen conditions. For the N-methylation step in the synthesis of N-Methylcolchicoinamide, careful optimization would be required to ensure that the methylation occurs specifically at the amide nitrogen without affecting other reactive sites on the molecule.
Factors such as the choice of solvent, temperature, and the specific methylating agent would need to be fine-tuned. Common methylating agents in organic synthesis include methyl iodide and dimethyl sulfate. The use of a suitable base is also critical to deprotonate the amide, making it more nucleophilic for the methylation reaction.
| Reaction Parameter | Influence on N-Methylation |
| Solvent | Can affect reaction rates and selectivity. |
| Temperature | Higher temperatures can increase reaction rates but may lead to side products. |
| Methylating Agent | Different agents have varying reactivity and selectivity. |
| Base | Required to deprotonate the amide for methylation. |
Structure Activity Relationship Sar Investigations of Colchicoinamide, N Methyl
Influence of Functional Groups on Biological Interactions
The colchicine (B1669291) scaffold is decorated with several methoxy (B1213986) (-OCH₃) groups and a key amino functionality on the B-ring, all of which play distinct roles in the molecule's interaction with its biological target, tubulin. The trimethoxyphenyl A-ring, in particular, is a crucial component for binding. nih.gov
The methoxy groups on Ring A serve as a critical anchor, stabilizing the compound within the colchicine-binding site on β-tubulin. nih.govacs.orgcsic.es Studies involving the selective removal of these groups have quantified their contributions to the binding energy. Excision of the methoxy group at either the 2- or 3-position weakens the binding affinity by approximately 0.4 to 0.5 kcal/mol. acs.orgcsic.es The removal of the 4-methoxy group has a more pronounced effect, weakening the binding by a significant 1.36 kcal/mol. nih.govacs.org This suggests that the 4-methoxy group acts as a primary attachment point for immobilizing the ligand onto the tubulin protein. nih.govacs.orgcsic.es While the A-ring itself is not directly involved in the mechanism of microtubule inhibition, its firm anchoring is essential for correctly positioning the rest of the molecule to exert its effect. nih.govacs.org
The substitution on the B-ring is also a determinant of activity. In Colchicoinamide, N-Methyl-, the N-acetyl group of the parent compound, colchicine, is replaced by an N-methylamino group (-NHCH₃). nih.gov Research indicates that the acetamido group of colchicine is not essential for its tubulin-binding activity. mdpi.com The critical feature appears to be the nitrogen atom at the C7 position. clockss.org The switch from an N-acetyl to an N-methyl group is a well-tolerated modification that maintains potent biological activity. For instance, N-deacetyl-methylthiocolchicine, a related analogue, is reported to be as active as colchicine itself. nih.gov This highlights that the smaller N-methyl group sufficiently preserves the necessary interactions within the binding pocket.
| Functional Group Modification | Approximate Change in Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Removal of 2-Methoxy Group | +0.4 | nih.govacs.org |
| Removal of 3-Methoxy Group | +0.4 | nih.govacs.org |
| Removal of 4-Methoxy Group | +1.36 | nih.govacs.org |
The biological activity of Colchicoinamide, N-Methyl- is highly dependent on its specific stereochemistry. The compound is the (S)-enantiomer at the C7 position, a configuration inherited from its natural precursor, (-)-colchicine. nih.govebi.ac.uk This specific chirality is crucial because it dictates the relative spatial orientation of the A-ring and the C-ring. mdpi.com
The interaction with tubulin is not a simple lock-and-key fit but rather an induced-fit process. The binding of a colchicine-site inhibitor causes a significant conformational change in the tubulin heterodimer, forcing it into a curved structure. nih.govacs.orgfrontiersin.org This induced curvature is incompatible with the straight conformation required for tubulin dimers to polymerize into a microtubule lattice. nih.govacs.org The steric clash between the bound ligand and the adjacent α-tubulin subunit effectively halts microtubule assembly. nih.gov
The (S)-configuration at C7 correctly orients the A and C rings, allowing the molecule to fit optimally within the binding site and trigger this critical conformational shift. An incorrect stereoisomer would not be able to establish the necessary intermolecular interactions to induce this change, resulting in a significant loss of activity. Therefore, the chirality of the B-ring substituent is a primary determinant of the molecule's antimitotic potential, ensuring the precise geometry required for effective tubulin binding and inhibition. mdpi.com
Impact of N-Methylation on Molecular Activity Profiles
N-methylation is a common strategy in medicinal chemistry to modify a compound's properties. In the case of Colchicoinamide, N-Methyl-, the replacement of the acetyl moiety of colchicine with a methyl group has direct consequences on its activity and conformational behavior.
The modification of the C7 substituent on the B-ring has been a focus of SAR studies. The conversion of colchicine to Colchicoinamide, N-Methyl- (demecolcine) demonstrates that the N-acetyl group can be replaced without a loss of potent activity. This finding opened avenues for the synthesis of other N-substituted analogues.
For example, further modifications at this nitrogen position, such as in N-formyldemecolcine, have been explored. clockss.org Studies comparing various analogues show that while the nature of the acyl or alkyl group on the C7 nitrogen can modulate activity, the presence of the nitrogen atom itself is a key requirement for certain biological interactions. clockss.org The N-methylated form generally retains a high level of activity compared to the parent N-acetylated compound, indicating that the smaller methyl group fulfills the steric and electronic requirements of the tubulin binding site. Quantitative structure-activity relationship (QSAR) studies on colchicine analogues have shown that increased potency is favored by acylation of the nitrogen when it is present as a primary amine. nih.gov The N-methyl derivative represents a minimal, yet highly effective, substitution that maintains the core pharmacophore.
| Compound | C7-Substituent | Relative Activity Profile | Reference |
|---|---|---|---|
| Colchicine | -NHC(O)CH₃ (N-acetyl) | Potent tubulin polymerization inhibitor | tandfonline.com |
| Colchicoinamide, N-Methyl- (Demecolcine) | -NHCH₃ (N-methylamino) | Potent tubulin polymerization inhibitor, comparable to colchicine | nih.gov |
| N-Deacetyl-methylthiocolchicine | -NHCH₃ (N-methylamino) | Reported to be as active as colchicine in L-1210 leukemia assay | nih.gov |
| N-Formyldemecolcine | -N(CH₃)CHO (N-methylformamido) | Maintains recognition by P-glycoprotein, similar to demecolcine | clockss.org |
The activity of colchicine-site inhibitors is directly correlated with their ability to induce and stabilize a specific non-polymerizable conformation of the tubulin dimer. acs.org The N-methyl group of Colchicoinamide, N-Methyl- influences the local conformation of the B-ring and its interactions within the binding pocket on β-tubulin.
Upon binding, the trimethoxyphenyl A-ring lodges deep within a hydrophobic pocket of β-tubulin, while the C-ring is positioned at the interface between the α- and β-tubulin subunits. nih.govnih.gov The conformation of the entire ligand, particularly the torsional angles defined by the B-ring, is critical for establishing this pose. The substitution of the bulkier acetyl group with a smaller methyl group alters the steric profile of the B-ring. This change can affect the precise positioning within the binding site and the dynamics of the tubulin-ligand complex. However, the retained high potency of the N-methyl derivative indicates that this new conformation is equally, if not more, effective at inducing the curved, assembly-incompetent state of tubulin. The binding event itself leads to a more compact conformation at the α/β-tubulin interface, which is central to its mechanism of action. frontiersin.org Therefore, the N-methylation preserves the essential conformational properties required for potent inhibition of microtubule polymerization.
Biological Activities and Molecular Mechanisms of Colchicoinamide, N Methyl
General Pharmacological Properties of Benzo[a]heptalene Structures
Colchicoinamide, N-Methyl- belongs to a class of compounds characterized by a core benzo[a]heptalene structure. This tricyclic system is a foundational component of colchicine (B1669291) and its numerous derivatives. The pharmacological properties of molecules containing this framework are largely dictated by their ability to interact with biological macromolecules, a function that is heavily influenced by the specific substitutions on the ring system.
The benzo[a]heptalene scaffold itself, particularly when incorporated into colchicine-like structures, is renowned for its potent antimitotic activity. This bioactivity stems from the specific spatial arrangement of its rings, which allows it to fit into the colchicine-binding site on the protein tubulin. The fusion of a benzene (B151609) ring to the seven-membered heptalene (B1236440) ring creates a unique conformational profile that is crucial for this high-affinity interaction. Annelation, or the fusion of additional benzene rings to the core structure, can be used to modulate the degree of aromaticity and thereby tune the electronic properties of these molecules, which may influence their biological activity.
While the primary pharmacological association of this structural class is the disruption of microtubule dynamics, the diverse functionalities that can be appended to the benzo[a]heptalene core allow for a range of biological effects. These can include anti-inflammatory and other cytotoxic properties, which are currently areas of active investigation. The inherent characteristics of the benzo[a]heptalene system in compounds like colchicine establish a strong foundation for their role as potent, biologically active agents.
Cellular and Subcellular Target Elucidation
The primary molecular target of colchicine and its derivatives, including presumably Colchicoinamide, N-Methyl-, is the dimeric protein tubulin, the fundamental building block of microtubules.
Colchicine-related compounds exert their biological effects by binding with high affinity to tubulin. This interaction occurs at a specific pocket known as the colchicine-binding site, which is located on the β-tubulin subunit at its interface with the α-tubulin subunit. The binding prevents the tubulin dimer from adopting the straight conformation necessary for it to polymerize into microtubules. Instead, the binding of a colchicine-like molecule induces a curved structure in the tubulin dimer.
When these drug-bound, curved dimers are incorporated into a growing microtubule, they disrupt the lateral contacts between adjacent protofilaments, which are essential for the stability of the microtubule cylinder. This interference inhibits microtubule assembly and can lead to the disassembly of existing microtubules, particularly at higher concentrations. This disruption of microtubule dynamics is the cornerstone of the compound's potent antimitotic effects.
| Interaction Feature | Description |
|---|---|
| Binding Site Location | Interface between α- and β-tubulin subunits, primarily within a pocket on β-tubulin. |
| Primary Consequence | Induces a conformational change in the tubulin dimer, leading to a curved structure. |
| Effect on Polymerization | Inhibits the assembly of tubulin dimers into microtubules. |
| Effect on Existing Microtubules | Promotes disassembly by disrupting the stability of the microtubule structure. |
Microtubules are critical components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). By preventing the formation and proper function of the mitotic spindle, Colchicoinamide, N-Methyl- and related compounds effectively halt the cell cycle in the metaphase of mitosis (M phase).
This arrest triggers a cellular checkpoint known as the spindle assembly checkpoint, which ensures that the cell does not proceed to anaphase until all chromosomes are correctly attached to the spindle. The persistent inability to form a functional spindle due to the drug's action leads to prolonged mitotic arrest, which can ultimately induce apoptosis, or programmed cell death. This is the primary mechanism behind the compound's cytotoxic and anti-proliferative properties. Beyond mitosis, microtubules are also essential for various other cellular processes, including intracellular transport, maintenance of cell shape, and cell motility, all of which can be disrupted by these compounds.
| Cellular Process | Impact of Disruption |
|---|---|
| Cell Division (Mitosis) | Inhibition of mitotic spindle formation, leading to cell cycle arrest in M-phase. |
| Cell Viability | Prolonged mitotic arrest can trigger apoptosis (programmed cell death). |
| Intracellular Transport | Disruption of microtubule "tracks" impairs the movement of organelles and vesicles. |
| Cell Structure | Affects the maintenance of cell shape and structural integrity. |
Research Potential in Investigational Therapeutic Areas
The unique mechanisms of action of colchicine derivatives position them as subjects of research in various therapeutic contexts beyond their traditional uses.
The utility of colchicine and its analogs is being explored in preclinical models of neurological disorders. In some contexts, direct injection of colchicine into the brain is used experimentally to induce animal models of cognitive impairment, such as Alzheimer's disease, by selectively destroying certain neurons and damaging cholinergic systems. creative-bioarray.comresearchgate.netresearchgate.net This neurotoxic effect highlights the compound's potent cellular activity.
Conversely, other research has investigated the potential neuroprotective effects of colchicine. For instance, in a rat model of Parkinson's disease, oral administration of colchicine was found to protect dopaminergic neurons from rotenone-induced neurotoxicity. ingentaconnect.comeurekaselect.com This protective effect is suggested to stem from colchicine's anti-inflammatory, antioxidant, and anti-apoptotic properties. eurekaselect.com A significant challenge for its use in neurological disorders is its limited ability to cross the blood-brain barrier. ingentaconnect.com However, it has been noted that in parkinsonian conditions, the efflux systems that typically remove colchicine from the central nervous system may be impaired, potentially increasing its brain penetration. eurekaselect.com
The anti-inflammatory properties of colchicine are well-established, and by extension, its derivatives are of significant interest in this area. The mechanism is closely linked to the disruption of microtubule function within inflammatory cells, such as neutrophils. Microtubule integrity is essential for neutrophil activation, degranulation, and motility. By inhibiting microtubule polymerization, colchicine-like compounds can impede these key inflammatory processes. This includes reducing the migration of neutrophils to sites of inflammation and inhibiting the release of pro-inflammatory cytokines and other mediators. This established anti-inflammatory action provides a strong basis for investigating compounds like Colchicoinamide, N-Methyl- in various inflammatory disease models.
Research Methodologies and Analytical Approaches for Colchicoinamide, N Methyl
Spectroscopic and Chromatographic Characterization
The precise identification and structural confirmation of N-Methyl-Colchicoinamide rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide the foundational data for its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Methyl-Colchicoinamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule's framework. While comprehensive, peer-reviewed spectral data for N-Methyl-Colchicoinamide is not extensively published, the analysis of related colchicine (B1669291) analogs provides a strong predictive framework for its spectral characteristics. For instance, the characteristic signals for the methoxy (B1213986) groups on the A-ring and the tropolone (B20159) C-ring, as well as the protons associated with the seven-membered ring and the N-formyl group, are key identifiers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in N-Methyl-Colchicoinamide
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| A-Ring Methoxy Groups | OCH₃ | 3.5 - 4.0 | 55.0 - 62.0 |
| C-Ring Methoxy Group | OCH₃ | 3.8 - 4.1 | 55.5 - 56.5 |
| N-Formyl Group | CHO | 8.0 - 8.5 | 160.0 - 165.0 |
| Tropolone Ring | C=O | - | 179.0 - 182.0 |
| Heptalene (B1236440) Ring | CH, CH₂ | 1.8 - 4.7 | 29.0 - 53.0 |
Mass Spectrometry Techniques in Compound Identification
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of N-Methyl-Colchicoinamide. Techniques such as Electrospray Ionization (ESI) are commonly employed. ESI-MS analysis typically reveals the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the confident determination of the compound's molecular formula, which is C₂₁H₂₃NO₆. nih.govmdpi.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers deeper structural insights. The detailed fragmentation pathways for N-Methyl-Colchicoinamide, while not exhaustively detailed in current literature, can be inferred from studies on similar colchicine derivatives. These studies help in identifying characteristic fragment ions that can be used for the specific detection and quantification of the compound in various matrices. nist.gov
Advanced Structural Determination Methods
Beyond initial characterization, advanced methods are employed to understand the three-dimensional structure and conformational dynamics of N-Methyl-Colchicoinamide, which are essential for interpreting its biological activity.
Computational Modeling for Conformation and Binding Prediction
In the absence of a crystal structure, computational modeling and molecular docking serve as powerful predictive tools to investigate the conformational preferences of N-Methyl-Colchicoinamide and its interaction with biological targets. nih.gov Studies on various colchicine derivatives have successfully used these methods to explore their binding within the colchicine-binding site of β-tubulin. nih.govuantwerpen.be These in silico models predict that N-Methyl-Colchicoinamide, like its parent compound, binds to tubulin, thereby interfering with microtubule dynamics. Molecular docking simulations help in identifying key amino acid residues involved in the binding and estimating the binding affinity, providing a rational basis for its observed biological effects. nih.gov
In Vitro Experimental Models for Biological Efficacy Assessment
A range of in vitro experimental models are used to evaluate the biological effects of N-Methyl-Colchicoinamide at a cellular level. These assays are fundamental to understanding its potential as a bioactive agent.
Research has shown that N-Methyl-Colchicoinamide exhibits significant antiproliferative activity against various human cancer cell lines, including lung, breast, and colon cancer cells, with IC₅₀ values reported to be in the nanomolar range. medchemexpress.com The primary mechanism of this activity is the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, ultimately inducing apoptosis (programmed cell death). medchemexpress.com
Furthermore, studies have investigated the biotransformation of N-Methyl-Colchicoinamide using in vitro models such as liver microsomes. These experiments reveal that the compound undergoes metabolism primarily through O-demethylation by cytochrome P450 enzymes. nih.gov
Table 2: Summary of In Vitro Biological Activities of N-Methyl-Colchicoinamide
| Assay Type | Cell Lines Tested | Observed Effect | Reference |
| Antiproliferative Activity | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Potent growth inhibition (IC₅₀: 32.61-100.28 nM) | medchemexpress.com |
| Cell Cycle Analysis | A549 (Lung) | Cell cycle arrest at the G2/M phase | medchemexpress.com |
| Apoptosis Induction | A549 (Lung) | Induction of programmed cell death | medchemexpress.com |
| Microtubule Polymerization | Cell-free tubulin assay | Inhibition of microtubule assembly | medchemexpress.com |
| Metabolism Study | Rat liver microsomes | O-demethylation via cytochrome P450 | nih.gov |
These comprehensive research methodologies provide a multi-faceted understanding of N-Methyl-Colchicoinamide, from its fundamental chemical structure to its interactions at a molecular and cellular level.
Cell-Based Assays for Target Engagement and Pathway Modulation
To verify that Colchicoinamide, N-Methyl- interacts with its intended intracellular target and elicits the desired biological response, researchers employ various cell-based assays. These assays are critical as they provide insights into a compound's activity within the complex environment of a living cell, assessing factors like cell permeability and engagement with the target protein in its native conformation. youtube.com
A principal method for confirming target binding is the Cellular Thermal Shift Assay (CETSA). thno.org This technique is predicated on the principle of ligand-induced thermal stabilization of the target protein. youtube.comthno.org In a typical CETSA experiment, intact cells, for instance, a human cancer cell line like HeLa, are treated with Colchicoinamide, N-Methyl-. The cell suspension is then divided and heated to a range of temperatures. nih.gov Following heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. nih.gov The amount of the soluble target protein remaining at each temperature is quantified, often by Western blotting. A positive target engagement is indicated by a shift in the melting curve, where the protein remains stable at higher temperatures in the presence of Colchicoinamide, N-Methyl-, compared to the untreated control. thno.orgnih.gov
Beyond confirming target binding, pathway modulation assays are used to determine the downstream effects of this engagement. For compounds designed to inhibit specific cellular processes, such as proliferation, assays measuring cell viability are common. For example, cancer cell lines like the MDA-MB-435 melanoma cells can be treated with varying concentrations of Colchicoinamide, N-Methyl- for a set period (e.g., 72 hours). nih.govumich.edu The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%, is then determined using a viability reagent. These cellular assays are crucial for correlating target engagement with a functional cellular outcome. nih.gov
Table 1: Example of Cell-Based Assay Data for Target Engagement
| Assay Type | Cell Line | Compound Concentration | Outcome Measured | Result Interpretation |
| Cellular Thermal Shift Assay (CETSA) | HeLa | 300 µM | Thermal stability of Target Protein X | Increased protein stability at 50-60°C indicates direct binding. nih.gov |
| Antiproliferative Assay | MDA-MB-435 | 0.1 nM - 10 µM | Cell Viability (IC₅₀) | Low nanomolar IC₅₀ value suggests potent pathway modulation. umich.edu |
| Pathway Reporter Assay | HEK293 | 10 µM | Luciferase Activity | Change in light output reflects modulation of a specific signaling pathway. |
Biochemical Assays for Enzyme Inhibition or Activation
Biochemical assays are essential for quantifying the direct interaction between Colchicoinamide, N-Methyl- and its purified protein target, typically an enzyme. These in vitro experiments are free from the complexities of a cellular environment, allowing for a precise determination of a compound's potency and mechanism of action. nih.gov
The most common biochemical assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. For instance, if Colchicoinamide, N-Methyl- targets a specific methyltransferase, its inhibitory activity can be assessed by monitoring the formation of the methylated product or a co-product, such as S-adenosyl-L-homocysteine (SAH). nih.govresearchgate.net The potency of the inhibition is typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
These assays can also elucidate the mechanism of inhibition. By measuring the enzyme's kinetics at various substrate and inhibitor concentrations, researchers can determine if the inhibition is competitive, non-competitive, or uncompetitive. nih.gov Some compounds may also act as time-dependent or irreversible inhibitors, where the inhibitory effect increases with the pre-incubation time of the enzyme and inhibitor. nih.gov This is a critical characteristic to define during preclinical development.
Table 2: Illustrative Biochemical Assay Findings for Enzyme Inhibition
| Enzyme Target | Assay Method | Parameter | Value |
| Tubulin | [³H]-Colchicine Binding Assay | IC₅₀ | 4.6 nM umich.edu |
| Nicotinamide N-methyltransferase (NNMT) | LC-MS based Activity Assay | IC₅₀ | 3.7 nM researchgate.net |
| Monoamine Oxidase B (MAO-B) | Amplex Red Fluorescence Assay | IC₅₀ | 15.2 nM |
| Acetylcholinesterase (AChE) | Ellman's Method | Inhibition Type | Reversible, Competitive nih.gov |
Metabolic Stability Studies in Preclinical Development
Metabolic stability is a critical parameter assessed during preclinical development to predict a drug's half-life and clearance in vivo. researchgate.netnih.gov A compound that is metabolized too rapidly may not maintain a therapeutic concentration, while one that is too stable could accumulate and cause toxicity. researchgate.net These studies are primarily conducted in vitro using subcellular fractions from the liver, the main site of drug metabolism.
The most common model uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Microsomes from preclinical species (e.g., rat, mouse) and humans are used to assess inter-species differences. nih.gov In a typical assay, Colchicoinamide, N-Methyl- is incubated with liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C. nih.gov Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). umich.edu
From this data, key parameters are calculated, including the intrinsic clearance (CLint) and the in vitro half-life (t½). researchgate.net These studies also serve to identify the major metabolites formed. By analyzing the samples, researchers can identify metabolic soft spots on the molecule, such as sites of oxidation, demethylation, or hydrolysis. umich.edunih.gov This information can guide further chemical modifications to improve the compound's metabolic profile. For example, studies have shown that N-methylation can significantly alter the metabolic profile of a compound series, often making them substrates for CYP-mediated oxidation. nih.gov
Table 3: Representative Metabolic Stability Data in Liver Microsomes
| Microsome Source | Compound Concentration | In Vitro Half-Life (t½, min) | Primary Metabolites Identified |
| Rat Liver Microsomes | 1 µM | 25 | Hydroxylation, N-demethylation nih.gov |
| Human Liver Microsomes | 1 µM | 48 | Methyl sulfinyl group umich.edu |
| Mouse Liver Microsomes | 1 µM | 15 | Glucuronide conjugate |
Future Perspectives and Emerging Research Directions for Colchicoinamide, N Methyl
Rational Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of N-Methyl-Colchicoinamide is predicated on a deep understanding of its structure-activity relationship (SAR). The synthesis of N-Methyl-Colchicoinamide itself typically involves the N-methylation of the amide group of a colchicoinamide precursor. Future rational design strategies will likely focus on systematic modifications of the core structure to enhance biological activity and refine pharmacological properties.
Key areas for synthetic modification include:
A-Ring Modifications: Alterations to the trimethoxyphenyl A-ring, a key feature for tubulin binding in the parent compound colchicine (B1669291), could modulate binding affinity and specificity.
B-Ring Expansion/Contraction: The seven-membered B-ring is crucial for the conformational properties of the molecule. Exploring analogues with different ring sizes could lead to compounds with novel binding modes or improved stability.
C-Ring Substitutions: The tropolonic C-ring offers multiple sites for substitution. The introduction of different functional groups could influence solubility, metabolic stability, and interactions with target proteins.
The synthesis of these novel analogues will require sophisticated multi-step organic synthesis protocols. The general synthetic approach for creating derivatives of N-Methyl-Colchicoinamide would start with a suitable colchicine-related precursor, followed by a series of controlled chemical reactions to introduce the desired modifications.
Table 1: Potential Synthetic Modifications for N-Methyl-Colchicoinamide Analogues
| Structural Region | Potential Modification | Desired Outcome |
| A-Ring | Introduction of alternative alkoxy groups | Modulate tubulin binding affinity |
| B-Ring | Ring contraction or expansion | Alter conformational properties and target specificity |
| C-Ring | Substitution with halogens or other functional groups | Improve metabolic stability and solubility |
| N-Acyl Group | Replacement with different acyl or sulfonyl groups | Enhance interaction with the colchicine binding site |
Exploration of Novel Molecular Targets and Signaling Pathways
While the primary target of colchicine is tubulin, leading to the disruption of microtubule dynamics, it is plausible that N-Methyl-Colchicoinamide and its future analogues may interact with other molecular targets. The structural modifications introduced could lead to altered or entirely new pharmacological activities. Research in this area will focus on identifying these novel targets and the signaling pathways they modulate.
Studies on the parent compound, colchicine, have revealed its influence on various signaling pathways, providing a roadmap for investigating N-Methyl-Colchicoinamide. For instance, colchicine has been shown to affect the MEK1/2 and JNK signaling pathways. nih.govnih.gov Future research should investigate whether N-Methyl-Colchicoinamide exerts similar or distinct effects on these and other pathways, such as the NF-κB signaling cascade, which is critically involved in inflammation.
Potential novel molecular targets for N-Methyl-Colchicoinamide analogues could extend beyond tubulin to include other cytoskeletal proteins, kinases involved in cell cycle regulation, and inflammatory mediators. The identification of such targets would open up new therapeutic possibilities for these compounds. Preliminary research suggests that N-methylation may enhance cholinesterase inhibitory activity, pointing towards potential applications in neurodegenerative diseases. smolecule.com
Advanced Chemical Biology Applications for Mechanistic Insights
To fully understand the mechanism of action of N-Methyl-Colchicoinamide and its derivatives, advanced chemical biology tools will be indispensable. These tools can provide detailed insights into how these compounds interact with their cellular targets in a complex biological environment.
Key chemical biology approaches include:
Affinity-Based Probes: The synthesis of N-Methyl-Colchicoinamide analogues functionalized with reporter tags (e.g., biotin (B1667282) or fluorescent dyes) will enable the identification and visualization of binding partners within the cell.
Photo-Affinity Labeling: This technique involves incorporating a photo-reactive group into the structure of N-Methyl-Colchicoinamide. Upon photoactivation, the probe will covalently bind to its target, allowing for its unambiguous identification via mass spectrometry.
Computational Modeling and Simulation: Molecular docking studies can predict the binding modes of N-Methyl-Colchicoinamide and its analogues with known and putative targets. smolecule.com Molecular dynamics simulations can further elucidate the conformational changes induced by binding and provide a deeper understanding of the interaction at an atomic level.
These advanced techniques will be crucial for validating novel molecular targets and for providing a detailed mechanistic rationale for the observed biological effects of N-Methyl-Colchicoinamide and its future analogues.
Development of High-Throughput Screening Platforms for Derivative Discovery
The discovery of new and more potent derivatives of N-Methyl-Colchicoinamide can be significantly accelerated through the development of high-throughput screening (HTS) platforms. nih.gov These platforms allow for the rapid screening of large libraries of compounds to identify those with the desired biological activity.
HTS platforms for N-Methyl-Colchicoinamide derivative discovery would likely be cell-based assays designed to measure specific cellular responses. For example, screens could be developed to identify compounds that:
Inhibit the proliferation of cancer cell lines. nih.govrsc.org
Modulate the expression of inflammatory cytokines.
Interfere with specific signaling pathways.
The development of such platforms would involve the optimization of cell lines, reporter systems, and automated liquid handling technologies to enable the screening of thousands of compounds in a time- and cost-effective manner. A successful HTS campaign could identify novel derivatives of N-Methyl-Colchicoinamide with enhanced potency and selectivity, paving the way for the development of new therapeutic agents. High-throughput screening of FDA-approved drug libraries has already identified the parent compound, colchicine, as a potential therapeutic agent for atypical teratoid/rhabdoid tumors, demonstrating the power of this approach. rsc.org
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for N-Methyl-colchicoinamide?
- Methodological Answer :
- Begin with a literature review to identify existing synthetic routes (e.g., colchicine-derived alkaloid modifications) and adapt them using validated reaction conditions (e.g., methylation agents, solvent systems, and temperature controls) .
- Document experimental parameters rigorously (e.g., stoichiometry, reaction time, purification steps) to ensure reproducibility. Include characterization data (NMR, IR, HRMS) for intermediates and final products in supplementary materials .
- Use negative controls (e.g., omitting methylation agents) to verify reaction specificity .
Q. What strategies are recommended for conducting a comprehensive literature review on N-Methyl-colchicoinamide?
- Methodological Answer :
-
Prioritize primary sources (e.g., peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, and NIST Chemistry WebBook for spectral data .
Cambridge Law 剑桥大学 法学院-研讨会-【法律检索及技巧与资源】-Legal research skills and resources1:28:41
-
Apply Boolean search terms (e.g., “N-Methyl-colchicoinamide AND synthesis,” “colchicine derivatives AND cytotoxicity”) to filter results. Cross-reference citations in seminal papers to identify foundational studies .
-
Critically evaluate experimental protocols in prior work for consistency (e.g., solvent purity, catalyst loading) to identify gaps or contradictions .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for N-Methyl-colchicoinamide across studies be resolved?
- Methodological Answer :
- Conduct meta-analysis of published IC50 values, accounting for variables like cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based), and compound purity (≥95% by HPLC) .
- Replicate key studies under standardized conditions, including positive/negative controls and statistical validation (e.g., ANOVA with post-hoc tests) .
- Use cheminformatics tools to model structure-activity relationships (SAR) and identify confounding structural motifs (e.g., stereochemistry, solvent adducts) .
Q. What experimental designs are optimal for elucidating the metabolic stability of N-Methyl-colchicoinamide?
- Methodological Answer :
- Employ in vitro liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS quantification. Include reference compounds (e.g., verapamil for CYP3A4) to normalize degradation rates .
- Design time-course experiments with triplicate sampling to assess linearity of metabolite formation. Report kinetic parameters (e.g., t1/2, intrinsic clearance) with error margins .
- Cross-validate findings with in silico ADME prediction tools (e.g., SwissADME) to reconcile discrepancies between experimental and computational data .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for N-Methyl-colchicoinamide?
- Methodological Answer :
- Compare experimental spectra with authenticated reference data from NIST Chemistry WebBook or peer-reviewed publications .
- Re-examine sample preparation (e.g., deuteration efficiency, solvent residual peaks) and instrument calibration (e.g., lock mass in HRMS) .
- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm structural assignments .
Data Presentation and Reproducibility
Q. What are the best practices for reporting synthetic yields and purity of N-Methyl-colchicoinamide?
- Methodological Answer :
- Tabulate yields for each synthetic step, including failed attempts (e.g., solvent incompatibility, side reactions) to guide troubleshooting .
- Provide chromatographic purity data (HPLC/GC) with retention times, mobile phases, and detection wavelengths. Include raw spectral data in supplementary files .
Q. How can researchers ensure computational models of N-Methyl-colchicoinamide’s binding affinity are experimentally validated?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against tubulin or other targets. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure dissociation constants (KD) .
- Disclose force field parameters and solvent models (e.g., explicit vs. implicit) in computational methods to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

